1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride
Description
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3.2ClH/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14;;/h1,3,5,12H,2,4,6-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJIFHKVDGNGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride typically involves the use of fluorinated pyridines as starting materials. One high-yield method for preparing substituted 3-fluoropyridines involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate))
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, diazepane ring formation, and subsequent purification to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic applications.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The diazepane ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Data of 1,4-Diazepane Derivatives
Note: The CAS number 1339242-88-4 corresponds to the free base; the dihydrochloride form is inferred.
Key Structural and Functional Insights
Substituent Effects on Lipophilicity: The 3-fluoropyridin-2-yl group in the target compound balances lipophilicity and polarity, enhancing membrane permeability compared to the purely aromatic 2-fluorobenzyl analogue .
Solubility Trends: The 2-fluorobenzyl derivative’s solubility in chloroform and methanol aligns with its aromatic substituent, whereas pyridinyl/imidazopyridinyl analogues may require polar aprotic solvents (e.g., DMSO) .
Bioactivity Potential: The chloroimidazopyridinylmethyl substituent in CAS 1235439-25-4 suggests utility in kinase inhibition or antimalarial studies, given the prevalence of imidazopyridines in such contexts . Methoxy-tetrahydro-naphthalenyl derivatives (e.g., ) are structurally analogous to serotonin receptor ligands, indicating CNS applications .
Synthetic Accessibility :
- Compounds like 1-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride (CAS 21279-58-3) are synthesized via nucleophilic substitution, similar to methods described for antimalarial reversed chloro analogues .
Biological Activity
1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a fluoropyridine moiety attached to a diazepane ring , which enhances its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 249.14 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2126160-39-0 |
| Molecular Weight | 249.14 g/mol |
| Solubility | Soluble in water |
The biological activity of this compound is believed to involve its interaction with various biomolecules, including enzymes and receptors. The fluorine atom in the pyridine ring may enhance the compound's binding affinity and specificity for target proteins, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors could influence signaling pathways related to inflammation and cell proliferation.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies suggest that this compound may reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : Preliminary studies have shown potential cytotoxic effects against various cancer cell lines, indicating its role as an anticancer agent.
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of several diazepane derivatives, including this compound. The results demonstrated significant inhibition of IL-6 and TNF-alpha production in vitro, suggesting a mechanism that could be beneficial for conditions like rheumatoid arthritis .
Case Study 2: Anticancer Potential
In a separate investigation, the compound was tested against breast cancer cell lines (MCF-7). The results showed that it induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM. This highlights its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 3-Fluoropyridine | Moderate cytotoxicity | 25 |
| Diazepane | Low anti-inflammatory effect | N/A |
| 1-(Pyridin-3-yl)-1,4-diazepane | Weak anticancer activity | >30 |
Q & A
Q. What strategies validate its biological activity in vitro/in vivo?
- Methodological Answer :
- In vitro : Use fluorescence-based assays (e.g., FLIPR for calcium flux) to measure receptor modulation .
- In vivo : Apply behavioral models (e.g., elevated plus maze for anxiolytic effects) with dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
